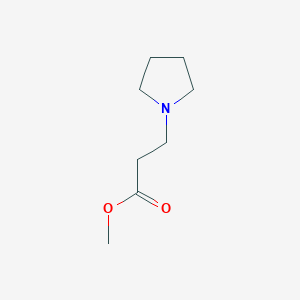

Methyl 3-(pyrrolidin-1-yl)propanoate

Description

Contextualization within Amino Ester Chemistry

Amino esters are a class of organic compounds that contain both an amine and an ester functional group. The presence of both a basic nitrogen atom and a reactive carbonyl group on the same carbon skeleton imparts a unique reactivity profile to these molecules. They are fundamental components in the synthesis of a wide array of more complex molecules, including many pharmaceuticals, agrochemicals, and other specialty chemicals.

Methyl 3-(pyrrolidin-1-yl)propanoate is a classic example of a β-amino ester, where the amino group is located on the third carbon atom relative to the carbonyl group of the ester. This specific arrangement allows for a variety of chemical transformations. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common motif in many biologically active compounds. google.com This structural feature often enhances a molecule's pharmacological properties. google.com

The synthesis of this compound is typically achieved through a Michael addition reaction. This involves the conjugate addition of pyrrolidine to methyl acrylate (B77674). This method is an efficient and widely used strategy for the formation of carbon-nitrogen bonds. The reaction of pyrrolidine with ethyl 2-methylprop-2-enoate, a similar Michael acceptor, in the presence of acetic acid at elevated temperatures, provides a procedural basis for the synthesis of related amino esters.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 22041-21-0 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Liquid |

| IUPAC Name | This compound |

Significance as a Fundamental Building Block in Organic Synthesis

The utility of this compound as a building block lies in the reactivity of its two functional groups. The methyl ester can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. The tertiary amine, while generally less reactive than a primary or secondary amine, can participate in reactions such as salt formation and can influence the reactivity of other parts of the molecule.

A key application of this compound is as a precursor for more complex heterocyclic structures. The basic nitrogen of the pyrrolidine ring can act as an internal catalyst or reactant in intramolecular cyclization reactions. Furthermore, the ester functionality can be converted into other reactive groups, setting the stage for subsequent synthetic transformations.

For instance, while direct examples for the title compound are not extensively documented in publicly available research, the analogous compound, ethyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, serves as a key intermediate in the synthesis of more complex molecules. This highlights the role of the core 3-(pyrrolidin-1-yl)propanoate structure as a versatile scaffold in synthetic chemistry.

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound and related amino esters is diverse, spanning several areas of chemical science. One notable trajectory is in the development of novel pharmaceuticals. The pyrrolidine moiety is a recognized pharmacophore, and its incorporation into larger molecules can lead to compounds with desirable biological activities. For example, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, which share the pyrrolidine functional group, have been investigated as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, with potential applications in the treatment of conditions like cocaine abuse.

Another significant area of research is in the field of materials science. A patent for fluorinated olefins describes the use of a related compound, methyl 2-methyl-3-pyrrolidin-1-yl-propanoate, as a starting material for electrochemical fluorination. This process yields perfluorinated acyl fluorides, which are valuable intermediates for producing fluorinated surfactants, agricultural chemicals, and polymers. This demonstrates the utility of the amino ester backbone in creating specialized materials with unique properties.

The academic relevance of this compound is rooted in its utility as a model compound for studying the reactivity of bifunctional molecules and for developing new synthetic methodologies. Its straightforward synthesis and the presence of two distinct reactive centers make it an ideal substrate for exploring new catalytic systems and reaction conditions. As the demand for novel and complex chemical entities continues to grow in various industries, the importance of fundamental building blocks like this compound in enabling innovation remains paramount.

Properties

IUPAC Name |

methyl 3-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYKOXJKJHTKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176516 | |

| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22041-21-0 | |

| Record name | Methyl 1-pyrrolidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(pyrrolidin-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Pyrrolidin 1 Yl Propanoate and Analogues

Classical and Established Synthesis Routes

Established methods for synthesizing Methyl 3-(pyrrolidin-1-yl)propanoate and related β-amino esters typically rely on robust and well-understood reactions such as the Michael addition and conventional esterification or alkylation pathways.

The most direct and common method for the synthesis of this compound is the aza-Michael addition (or conjugate addition) of pyrrolidine (B122466) to methyl acrylate (B77674). This reaction is a powerful tool for forming carbon-nitrogen bonds. nih.gov The nucleophilic nitrogen of the secondary amine attacks the β-carbon of the electron-deficient alkene in the acrylate, which acts as the Michael acceptor.

The reaction is often performed under neat conditions or in a suitable solvent. The high nucleophilicity of pyrrolidine allows the reaction to proceed efficiently, often without the need for a catalyst. mdpi.com In a typical procedure, pyrrolidine is added to methyl acrylate, and the reaction mixture is stirred, sometimes with gentle heating, to afford the target product in high yield. This approach is fundamental in the synthesis of various substituted propanoates. For example, a similar Michael addition is the first step in a multi-step synthesis of Tamsulosin derivatives, where a substituted pyrrolidine is reacted with methyl acrylate in the presence of a base like sodium tert-butoxide. acs.org

The general mechanism involves the attack of the secondary amine on the β-position of the acrylate ester, leading to the formation of a zwitterionic enolate intermediate. This intermediate is then protonated, either by a proton source in the medium or by another molecule of the amine, to yield the final β-amino ester product. The reaction between imino esters and Michael acceptors can be controlled to produce either the conjugate addition product or a pyrrolidine via a subsequent 1,3-dipolar cycloaddition. ua.es

Table 1: Examples of Michael Addition for Synthesis of β-Amino Esters

| Amine | Michael Acceptor | Catalyst/Conditions | Product | Reference |

| Pyrrolidine | Methyl Acrylate | Neat or solvent, room temp. | This compound | General Knowledge |

| Substituted Pyrrolidine | Methyl Acrylate | t-BuONa, THF | Methyl 3-(substituted-pyrrolidin-1-yl)propanoate | acs.org |

| Pyrrolidine | β-methyl-β-nitrostyrene | p-nitro phenol, CDCl₃ | Michael Adduct | chemrxiv.org |

| Acetone | trans-β-nitrostyrene | Ot-Bu-L-threonine, KOH | 5-nitro-4-phenylpentan-2-one | nih.gov |

Alternative classical routes involve either forming the ester group last (esterification) or forming the crucial C-N bond via alkylation.

Esterification: This strategy begins with 3-(pyrrolidin-1-yl)propanoic acid. The carboxylic acid is converted to its corresponding methyl ester, this compound. Standard esterification methods are effective, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netceon.rs Another common and effective method is the use of thionyl chloride (SOCl₂) in methanol. mdpi.com This reagent first converts the carboxylic acid to an acyl chloride intermediate, which is highly reactive and readily esterified by methanol. This method is often used for preparing β-amino carboxylic ester hydrochloride salts. mdpi.com

Amine Alkylation: This approach involves the nucleophilic substitution reaction between pyrrolidine and a methyl propanoate bearing a leaving group at the 3-position, such as Methyl 3-chloropropanoate (B8744493) or Methyl 3-bromopropanoate. Pyrrolidine acts as the nucleophile, displacing the halide to form the C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, a significant consideration in the alkylation with 1-(3-chloropropyl)pyrrolidine (B1588886) is the potential for an intramolecular cyclization to form a reactive azetidinium ion intermediate, which then acts as the active alkylating agent. figshare.com This mechanism suggests that the direct alkylation of pyrrolidine with methyl 3-halopropanoate could proceed through a similar intermediate, influencing reaction kinetics and potential side products.

Stereoselective and Asymmetric Synthesis Approaches

For creating analogues with specific stereochemistry, which is crucial for many pharmaceutical applications, stereoselective and asymmetric methods are employed. nih.gov These advanced strategies allow for the control of stereocenters within the molecule.

Diastereoselective reductive amination is a powerful technique for synthesizing chiral pyrrolidine derivatives. rsc.org This method typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ. The stereochemical outcome is controlled by the existing stereocenters in the starting materials or by the reagents used. For example, an optimized two-step reductive amination procedure has been used to synthesize a library of pyrrolidinone-containing dipeptide analogues with high yield and excellent diastereoselectivity. rsc.org Similarly, the reduction of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines using reagents like NaBH₄/AcOH or heterogeneous hydrogenation can proceed with diastereoselectivity, where the steric properties of substituents on the pyrrolidine ring influence the stereochemical outcome. koreascience.kr

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds. mdpi.com For analogues of this compound, organocatalysis has proven particularly effective. Chiral pyrrolidine-based organocatalysts, often derived from proline, are widely used. For instance, asymmetric Michael additions of ketones to nitroolefins can be catalyzed by sugar amide-pyrrolidine derivatives to achieve high enantioselectivity. mdpi.com

Another approach involves the combination of a base and a metal catalyst. A one-pot nitro-Mannich/hydroamination cascade reaction using a combination of a base and a gold(I) catalyst has been developed for the synthesis of substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org Iron dipyrrinato complexes have also been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov

Table 2: Examples of Stereoselective Synthesis for Pyrrolidine Analogues

| Reaction Type | Catalyst/Reagent | Substrates | Key Feature | Reference |

| Reductive Amination | Optimized two-step procedure | Pyrrolidine-2,4-diones | High yield and excellent diastereoselectivity | rsc.org |

| Reduction | NaBH₄/AcOH | 2,3-Dioxo-4-carboxy-5-substituted pyrrolidines | Diastereoselective reduction | koreascience.kr |

| Michael Addition | Sugar amide-pyrrolidine derivatives | Ketones, Nitroolefins | Asymmetric organocatalysis | mdpi.com |

| Nitro-Mannich/Hydroamination | Base and Gold(I) catalyst | N/A | One-pot cascade, three stereocenters | rsc.org |

| C-H Amination | Iron dipyrrinato complex | Aliphatic azides | Diastereoselective C-H bond amination | nih.gov |

Modern Synthetic Innovations

Recent advancements in synthetic chemistry have introduced novel and more efficient methods for constructing pyrrolidine rings and β-amino esters. chemheterocycles.com These innovations often provide access to complex molecular architectures under mild conditions. acs.org

One significant innovation is the use of iridium-catalyzed reductive generation of azomethine ylides from amides. acs.org These ylides can then undergo [3+2] dipolar cycloaddition reactions with alkenes to produce highly substituted and structurally diverse pyrrolidines. This method is notable for its broad scope and mild reaction conditions. acs.org

The synthesis of poly(β-amino esters) has also driven innovation. These polymers are often synthesized via the conjugate addition of amines to diacrylates. nih.govfrontiersin.orgnih.gov The underlying chemistry, a Michael-type addition, is fundamental and has been optimized for creating libraries of polymers for applications like gene delivery. nih.govfrontiersin.org These high-throughput methods and the principles of polymer synthesis could be adapted for the small-molecule synthesis of related compounds.

Furthermore, novel Mannich-type reactions have been developed. For example, reactions of secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals can be efficiently promoted by catalytic amounts of diarylborinic acid esters to afford β-amino esters selectively. organic-chemistry.org These modern methods represent the ongoing evolution of synthetic strategies toward greater efficiency, selectivity, and substrate scope.

Green Chemistry Methodologies

In the pursuit of more environmentally benign chemical processes, green chemistry principles have been increasingly applied to the synthesis of β-amino esters. Key strategies include the use of solvent-free reaction conditions and the development of reusable catalysts, which aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.

Solvent-Free Conditions: The aza-Michael addition, the primary reaction for synthesizing this compound from pyrrolidine and methyl acrylate, can be conducted under solvent-free conditions. This approach is inherently greener as it eliminates the need for potentially toxic and volatile organic solvents, which are major contributors to chemical waste. Research has demonstrated that the conjugate addition of amines to α,β-unsaturated carbonyl compounds can proceed efficiently without a solvent, often in the presence of a catalyst. google.com For instance, the reaction between various amines and acrylates has been successfully carried out at room temperature under solvent-free conditions, providing the corresponding β-amino compounds in very good yields.

Catalyst Reusability: The development of heterogeneous and reusable catalysts is another cornerstone of green synthetic methodologies. For the aza-Michael reaction, various solid-supported catalysts have been investigated. These catalysts can be easily separated from the reaction mixture by simple filtration and can be reused for multiple reaction cycles without a significant loss of activity. For example, silica-supported aluminum chloride has been shown to be an efficient and reusable catalyst for the Michael addition of amines to different Michael acceptors under solvent-free conditions. This reusability not only reduces catalyst waste but also simplifies product purification.

Microwave and Ultrasound-Assisted Synthesis

The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized synthetic organic chemistry by offering significant advantages over traditional heating methods, including dramatically reduced reaction times, increased yields, and enhanced product purity.

Microwave-Assisted Synthesis: Microwave heating has been demonstrated to be a highly effective method for accelerating the Michael addition of amines to α,β-unsaturated esters. The rapid and uniform heating provided by microwaves can significantly shorten reaction times from hours to minutes. For example, the microwave-assisted reaction of benzylamine (B48309) with methyl acrylate has been shown to produce the corresponding β-amino ester in high yield in a fraction of the time required by conventional heating. This efficiency is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. Ultrasound has been successfully employed for the synthesis of β-enamino esters and related compounds, often under catalyst-free and solvent-free conditions. The mechanical effects of acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates. Studies have shown that ultrasound can promote the reaction between β-dicarbonyl compounds and amines to afford various unsaturated amino acid esters and ketones in quantitative yields at room temperature. The application of ultrasound in the synthesis of β-amino esters represents a green and efficient alternative to conventional methods.

Multicomponent Reactions Incorporating Pyrrolidine Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The development of MCRs for the synthesis of complex pyrrolidine derivatives has become a significant area of research.

These reactions allow for the rapid construction of molecular complexity from simple and readily available starting materials. For instance, one-pot multicomponent reactions involving aldehydes, amino acid esters (such as proline derivatives), and other reactants can lead to the formation of highly substituted pyrrolidine rings. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are widely applied to generate diverse pyrrolidine-containing scaffolds. These reactions often proceed with high diastereoselectivity and can generate multiple stereocenters in a single step, which is of great importance in medicinal chemistry.

Comparative Analysis of Synthetic Yields, Efficiency, and Atom Economy

The choice of a synthetic methodology is often guided by a comparative analysis of its key performance indicators, including chemical yield, reaction efficiency (often measured by reaction time), and atom economy.

Yield and Efficiency: Conventional methods for the synthesis of β-amino esters, such as the conjugate addition of pyrrolidine to an acrylate, can provide good yields. For example, the synthesis of a close analogue, ethyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, has been reported with a yield of 78.42% after a reaction time of 17 hours at 70°C. In contrast, microwave-assisted methods often report significantly shorter reaction times, on the order of minutes to a few hours, with comparable or even higher yields. For instance, microwave-assisted Michael additions of amines to acrylates have been reported with yields of up to 98%. Ultrasound-assisted syntheses also boast high yields and short reaction times.

Atom Economy: The atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the desired product. The aza-Michael addition reaction, which is an addition reaction, is inherently atom-economical. In the ideal reaction between pyrrolidine and methyl acrylate, all atoms from both reactants are incorporated into the final product, this compound. This results in a theoretical atom economy of 100%, meaning no atoms are wasted as byproducts. This high atom economy is a significant advantage of this synthetic route from a green chemistry perspective. Multicomponent reactions are also designed to be highly atom-economical, as they combine multiple starting materials into a single product with minimal waste.

Interactive Data Table: Comparison of Synthetic Methodologies for β-Amino Esters

| Methodology | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |

| Conventional Heating | 70-85 | 12-24 hours | Simple setup, well-established | Long reaction times, higher energy consumption |

| Solvent-Free | 80-95 | Varies | Reduced waste, environmentally friendly | May require catalyst, potential for high viscosity |

| Microwave-Assisted | 85-98 | 5-60 minutes | Rapid reactions, high yields, improved purity | Requires specialized equipment |

| Ultrasound-Assisted | 80-95 | 15-90 minutes | Energy efficient, can be catalyst-free | Scalability can be a challenge |

| Multicomponent Reactions | 60-95 | Varies | High complexity from simple precursors, atom economical | Reaction discovery can be complex |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Pyrrolidin 1 Yl Propanoate

Nucleophilic Behavior of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in Methyl 3-(pyrrolidin-1-yl)propanoate contains a sterically accessible and electron-rich tertiary amine. This nitrogen atom, with its lone pair of electrons, acts as a potent nucleophilic center, readily participating in reactions with a variety of electrophiles. chemicalbook.com The inherent basicity and nucleophilicity of the pyrrolidine nitrogen are fundamental to its chemical reactivity. nih.gov

The nucleophilic character of the pyrrolidine moiety is evident in its reactions with alkylating and acylating agents. For instance, treatment with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. Similarly, reaction with acyl chlorides or anhydrides would yield the corresponding N-acylated pyrrolidinium (B1226570) species. The outcomes of these reactions are influenced by the nature of the electrophile, the solvent, and the reaction conditions.

| Reactant | Product Type | General Reaction Scheme |

| Alkyl Halide (R-X) | Quaternary Ammonium Salt | CH3O2C(CH2)2-N(C4H8) + R-X → [CH3O2C(CH2)2-N(R)(C4H8)]+X- |

| Acyl Halide (RCO-X) | N-Acyl Pyrrolidinium Halide | CH3O2C(CH2)2-N(C4H8) + RCO-X → [CH3O2C(CH2)2-N(COR)(C4H8)]+X- |

| Michael Acceptor | Michael Adduct | CH3O2C(CH2)2-N(C4H8) + CH2=CH-Z → CH3O2C(CH2)2-N+(C4H8)-CH2-CH2-Z |

Note: Z represents an electron-withdrawing group.

Electrophilic Transformations of the Ester Group

The methyl ester group in this compound provides an electrophilic site susceptible to attack by nucleophiles. Key transformations of the ester moiety include hydrolysis, transesterification, and reduction.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-(pyrrolidin-1-yl)propanoic acid. The mechanism in basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing its electrophilicity towards attack by water.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), this compound can undergo transesterification to form a different ester. This equilibrium-driven process is crucial for the synthesis of various derivatives.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol, affording 3-(pyrrolidin-1-yl)propan-1-ol. masterorganicchemistry.com The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a methoxide ion and subsequent reduction of the resulting aldehyde. Softer reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters. youtube.com

| Transformation | Reagents | Product |

| Hydrolysis | H2O, H+ or OH- | 3-(pyrrolidin-1-yl)propanoic acid |

| Transesterification | R'OH, H+ or base | R'O2C-(CH2)2-N(C4H8) |

| Reduction | LiAlH4, then H2O | HO-(CH2)3-N(C4H8) |

Reaction Pathway Elucidation for Key Transformations

The elucidation of reaction pathways for the transformations of this compound relies on a combination of experimental evidence and computational studies. For instance, the synthesis of this compound can be achieved via the Michael addition of pyrrolidine to methyl acrylate (B77674). This reaction proceeds through a conjugate addition mechanism where the nucleophilic nitrogen of pyrrolidine attacks the β-carbon of the acrylate, followed by proton transfer to form the final product.

Kinetic studies and the identification of intermediates are crucial for understanding the mechanisms of more complex reactions. For example, in the case of intramolecular cyclization reactions, spectroscopic techniques can be employed to detect the presence of cyclic intermediates or transition states.

Role as a Tertiary Amine in Catalysis and Reaction Kinetics

The tertiary amine functionality in this compound allows it to function as a base or nucleophilic catalyst in various organic reactions. Tertiary amines are known to catalyze reactions such as the formation of urethanes from isocyanates and alcohols, and the Baylis-Hillman reaction. cdnsciencepub.comacs.org The catalytic activity is dependent on the amine's basicity and steric accessibility.

The kinetics of reactions catalyzed by tertiary amines often follow a rate law that is first order in the amine catalyst, the electrophile, and the nucleophile. cdnsciencepub.com The catalytic cycle typically involves the formation of a reactive intermediate by the amine, which is then attacked by the nucleophile to regenerate the catalyst and form the product. For example, in the reaction between an isocyanate and an alcohol, the tertiary amine can form a complex with the isocyanate, increasing its susceptibility to nucleophilic attack by the alcohol. cdnsciencepub.com

Intramolecular Cyclization and Rearrangement Mechanisms

Under specific conditions, this compound has the potential to undergo intramolecular cyclization. Given the structure of the molecule, a Dieckmann-type condensation is a plausible pathway. This would involve the deprotonation of the α-carbon to the ester group, followed by an intramolecular nucleophilic attack of the resulting enolate on the carbon of a suitable electrophilic partner within the same molecule, which is not present in the parent structure.

However, a more likely intramolecular reaction is the aminolysis of the ester, particularly under thermal or catalytic conditions, which could lead to the formation of a lactam. The propensity for such cyclizations is significantly influenced by ring size, with the formation of 5- and 6-membered rings being generally favored. nih.gov In the case of this compound, intramolecular aminolysis would lead to the formation of a highly strained 4-membered β-lactam ring, which is generally less favorable.

A more plausible cyclization would be the formation of a pyrrolizidinone structure. This would likely require a multi-step synthesis starting from a different precursor or the introduction of additional functional groups to facilitate the cyclization cascade. The mechanism for such a transformation would involve the formation of a new bond between the pyrrolidine nitrogen or an adjacent carbon and the ester functionality or a derivative thereof. For instance, reduction of the ester to an alcohol followed by activation and intramolecular nucleophilic substitution by the pyrrolidine nitrogen could lead to a bicyclic product.

Applications As a Synthetic Intermediate in Complex Molecular Architectures

Precursor in Heterocyclic Compound Synthesis

The compound serves as a key starting material or intermediate in the synthesis of various nitrogen-containing heterocyclic structures, which are prominent scaffolds in many biologically active compounds.

While direct, single-step conversions of Methyl 3-(pyrrolidin-1-yl)propanoate to pyrimidines are not extensively detailed, its structural motifs are integral to building blocks used in pyrimidine (B1678525) synthesis. The pyrrolidine (B122466) moiety can be incorporated into more complex molecules which then undergo cyclization to form pyrimidine rings. nih.gov For instance, related pyrrolidine-containing structures can be reacted with various reagents to construct the pyrimidine core, which is a critical component in numerous pharmaceuticals. nih.govgsconlinepress.com Pyrimidine derivatives are known for a wide range of biological activities, including antiviral applications. nih.gov

The synthesis of pyridine (B92270) derivatives, another important class of heterocycles, can also involve intermediates derived from or similar to this compound. The pyrrolidine ring can be a key substituent on a pyridine structure, influencing its chemical properties and biological activity. bldpharm.com

The synthesis of phthalazine (B143731) and other fused (annulated) heterocyclic systems can utilize versatile intermediates. Although direct use of this compound in phthalazine synthesis is not a common example, the principles of using amino-ester building blocks are central to the construction of such bicyclic aromatic nitrogen heterocycles. The general strategy involves the condensation of a hydrazine (B178648) derivative with a suitable 1,4-dicarbonyl compound or its equivalent, a role that a derivative of this compound could be adapted to fulfill.

The formation of dihydropyrimidine-dione scaffolds, often achieved through multicomponent reactions like the Biginelli reaction, involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this compound is not a direct component in the classical Biginelli reaction, its structural elements are found in related pyrrolidine-2,3-dione (B1313883) systems. beilstein-journals.org These pyrrolidinone derivatives are synthesized through their own multicomponent reactions and serve as important precursors for further functionalization, highlighting the utility of the pyrrolidine core in building complex, drug-like scaffolds. beilstein-journals.org

Incorporation into Biologically Active Compounds

The pyrrolidine ring is a common feature in many biologically active molecules. The use of this compound and its derivatives allows for the incorporation of this important pharmacophore into novel molecular designs, leading to the discovery of new therapeutic agents.

Derivatives containing the pyrrolidine scaffold have been investigated for their antimicrobial properties. nih.gov Research has shown that compounds incorporating a pyrrolidine-2,5-dione structure, fused to other ring systems, exhibit moderate to low activity against various bacterial and fungal strains. nih.gov The antimicrobial efficacy of these compounds is influenced by the specific structural modifications made to the core molecule. For example, the introduction of an azo group has been shown to enhance antibacterial activity in certain derivatives. nih.gov

In other studies, derivatives of a related compound, 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, have demonstrated antibacterial activity equivalent to or, in some cases, stronger than the parent drug. semanticscholar.org This highlights the potential of modifying the pyrrolidine core to develop new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 5 (N-arylsuccinimide derivative) | Bacteria | 32–128 | nih.gov |

| Compound 8 (Azo derivative) | Bacteria | 16–64 | nih.gov |

| Compound M2 (Meropenem derivative) | Bacteria | - (Stronger than parent) | semanticscholar.org |

| Compound M3 (Meropenem derivative) | Bacteria | - (Stronger than parent) | semanticscholar.org |

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

The pyrrolidine ring is a key structural component in various compounds investigated for anticancer activity. gsconlinepress.com Specifically, pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as potential antitumor agents. mdpi.com These compounds often feature a pyrrolidine ring fused or attached to a pyrimidine core, creating a tricyclic system.

Research into novel thieno[2,3-d]pyrimidine (B153573) derivatives has identified compounds with significant cytotoxicity against malignant liver (HepG2) and breast cancer (MCF7) cells, with IC50 values in the low micromolar range. gsconlinepress.com These active compounds were found to induce apoptosis and arrest the cell cycle. gsconlinepress.com Similarly, certain pyrrolo[3,4-c]pyridine derivatives have been explored for their potential in cancer therapy, among other biological activities. nih.gov

Table 2: Anticancer Activity of Selected Pyrrolidine-Containing Heterocycles

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivatives | HepG2, MCF7 | ~ 4–10 μM | gsconlinepress.com |

| Pyrido[2,3-d]pyrimidine carboxylate | Colon (HT29), Liver (HepG2), Cervical (Hela) | LC50 > 100 μg/ml | gsconlinepress.com |

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. LC50 (lethal concentration, 50%) is the concentration required to kill half the members of a tested population.

Contribution to Beta-3 Adrenergic Receptor Agonist Development

The pyrrolidine core is a crucial structural motif in the design of novel agonists for the beta-3 (β3) adrenergic receptor. nih.gov These receptors are therapeutic targets for various conditions, and compounds that activate them are of significant interest. Research has focused on designing agonists with improved selectivity and metabolic stability, moving beyond traditional acyclic ethanolamine (B43304) cores. nih.gov

In this context, constraining the flexible ethanolamine moiety by incorporating it into a rigid pyrrolidine ring has proven to be a successful strategy. nih.govresearchgate.net This modification helps maintain the necessary functional potency for β3 agonism while improving selectivity against other receptor subtypes and enhancing metabolic profiles. nih.gov Patents and studies describe the synthesis of complex pyrrolidine-derived compounds that are potent β3 adrenergic receptor agonists. google.comaminer.cn this compound serves as a valuable synthetic intermediate or building block in these multi-step syntheses, providing the foundational pyrrolidine scaffold that is later elaborated into the final, more complex, active pharmaceutical ingredient.

Design of Enzyme Inhibitors and Haptens

The versatility of the pyrrolidine scaffold extends to the development of enzyme inhibitors and haptens.

Enzyme Inhibitors: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous enzyme inhibitors. frontiersin.org For instance, substituted pyrrolidine derivatives have been identified as promising inhibitors of enzymes like the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], which is responsible for antibiotic resistance. nih.govnih.gov While not directly the final inhibitor, this compound represents a starting point or fragment that can be chemically modified to create more complex molecules targeting the active sites of such enzymes. Its structure provides a stable, three-dimensional core that can be functionalized to achieve specific interactions with a biological target. nih.govresearchgate.net The pyrrolidine structure is also central to many established drugs, such as the ACE inhibitor Lisinopril, which showcases the ring's importance in enzyme-targeting pharmaceuticals. wikipedia.org

Haptens: Hapten design is critical for developing immunoassays and vaccines. A hapten is a small molecule that, when conjugated to a larger carrier protein, can elicit an immune response. This conjugation requires a linker or spacer arm. The 3-propanoate portion of this compound provides a structurally suitable carbon chain that can be modified to act as this linker. For example, the ester group can be hydrolyzed to a carboxylic acid, which is then activated (e.g., as an NHS-ester) for coupling to amine residues on a carrier protein like bovine serum albumin (BSA). researchgate.net This strategy is analogous to the use of propanoic acid-based linkers in the synthesis of haptens for other small molecules, where the linker's position and length are crucial for generating the desired antibody specificity. nih.gov

Utility in Advanced Material Science and Polymer Chemistry

While the primary applications of this compound are concentrated in medicinal chemistry, its structural features—a tertiary amine and an ester group—suggest potential utility in material science. The ester group could potentially undergo transesterification or hydrolysis, and the pyrrolidine nitrogen could act as a catalytic site or a point for quaternization, introducing charge into a polymer chain. However, based on currently available scientific literature, there are no well-documented, specific applications of this compound in the synthesis of advanced materials or polymers. Its use appears to be predominantly focused on the life sciences.

Role in Fragment-Based Design and Chemical Probe Development

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. This approach uses small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. The pyrrolidine ring is considered an excellent scaffold for creating such fragments. nih.govnih.gov

Key advantages of the pyrrolidine core in FBDD include:

Three-Dimensionality: Unlike flat, aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more effective exploration of three-dimensional chemical space. nih.govresearchgate.netnih.gov

Vectorial Diversity: Substituents on the pyrrolidine ring can project into space in well-defined vectors, allowing for precise optimization of binding interactions once a fragment hit is identified. nih.gov

Favorable Properties: Pyrrolidine-based fragments can be designed to have good "Rule of Three" properties (e.g., low molecular weight, a limited number of hydrogen bond donors/acceptors), which are desirable for initial hits. nih.gov

This compound is an archetypal example of a 3D fragment. It possesses the core pyrrolidine scaffold and a simple ester side chain that can be used as a handle for either linking to other fragments or "growing" the fragment into a more potent lead compound. Its structure provides a balance of saturation and functional groups suitable for initial screening campaigns in FBDD and for the subsequent development of more complex chemical probes to study biological systems. nih.govresearchgate.net

Derivatization and Structural Modification Strategies for Enhanced Functionality

Ester Group Modifications

The ester moiety of methyl 3-(pyrrolidin-1-yl)propanoate is a prime site for chemical manipulation, allowing for its conversion into other functional groups, which can serve as handles for conjugation or can fundamentally alter the compound's characteristics.

Transesterification is a fundamental reaction wherein the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This process is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) by-product. This strategy allows for the synthesis of a series of ester analogues with varying chain lengths or steric bulk, which can influence properties such as solubility, lipophilicity, and metabolic stability. For instance, propargyl esters of amino acids can be synthesized by reacting the amino acid with propargyl alcohol in the presence of dry HCl. enamine.net

Saponification , or the basic hydrolysis of the ester, converts this compound into its corresponding carboxylate salt. organic-chemistry.org This reaction is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. researchgate.net Subsequent acidification of the carboxylate salt yields the free carboxylic acid, 3-(pyrrolidin-1-yl)propanoic acid. This carboxylic acid is a key intermediate that can be further functionalized, for example, through amidation reactions. The process of saponification is generally irreversible under basic conditions as the resulting carboxylate is deprotonated. organic-chemistry.org

The following table provides a general overview of conditions for saponification of esters.

| Reaction | Reagent | Catalyst/Conditions | Product |

| Saponification | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Water/Alcohol, Heat | Carboxylate Salt |

Amidation and Hydrazinolysis for Conjugate Synthesis

Amidation of the ester group provides a direct route to amide derivatives. This can be achieved by reacting this compound with a primary or secondary amine. rsc.orgmasterorganicchemistry.com The reaction can be catalyzed by Lewis acids, such as zirconium(IV) chloride or iron(III) chloride, often under solvent-free conditions. rsc.org This transformation is crucial for the synthesis of conjugates, where the pyrrolidine (B122466) propanoate moiety is linked to other molecules of interest, such as peptides or pharmacophores. The resulting amides are generally more stable to hydrolysis than the parent ester.

The table below illustrates the versatility of direct amidation of esters with various amines.

| Ester Substrate | Amine | Catalyst | Conditions | Product |

| Methyl Benzoate | n-Octylamine | Nb2O5 | Solvent-free, 160°C | N-octylbenzamide |

| Ethyl Acetate | Benzylamine (B48309) | FeCl3 | Solvent-free, 80°C | N-benzylacetamide |

| Methyl 2-Pyridinecarboxylate | Aniline | FeCl3 | Solvent-free, 80°C | N-phenylpicolinamide |

Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent, to yield the corresponding hydrazide, 3-(pyrrolidin-1-yl)propanehydrazide. nih.govmdpi.com This reaction is a common method for generating peptide hydrazides from peptide esters attached to a solid support. nih.gov These hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, and can also be used in the formation of peptide bonds. mdpi.comthieme-connect.de The reaction conditions for hydrazinolysis are generally mild, making it compatible with various functional groups. nih.gov

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring itself presents opportunities for structural diversification through reactions targeting the nitrogen atom or the carbon skeleton.

The tertiary amine of the pyrrolidine ring in this compound is nucleophilic and can undergo further reactions.

N-Alkylation with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, the direct alkylation of amines can sometimes be challenging to control, potentially leading to a mixture of products. masterorganicchemistry.com A more controlled approach to N-alkylation involves reductive amination or the use of specific catalytic systems. khanacademy.org For instance, ruthenium-based catalysts have been employed for the direct N-alkylation of α-amino acid esters with alcohols, a process that is atom-economical and can proceed with high retention of stereochemistry. khanacademy.org Alkyl halides are common reagents for such alkylation reactions. enamine.net

N-Acylation of pyrrolidine derivatives is a common strategy to introduce an acyl group onto the nitrogen atom. This is typically achieved by reacting the pyrrolidine with an acyl chloride or an acid anhydride. chemrevise.orgresearchgate.net However, since the nitrogen in this compound is already a tertiary amine, it cannot be directly acylated. To perform N-acylation, one would need to start with a secondary amine precursor, such as a pyrrolidine that is not N-substituted, and then perform the acylation followed by the addition of the propanoate side chain. N-acylpyrroles have been used as acylating agents in the synthesis of β-keto esters. nih.gov

The table below shows examples of N-acylation reactions of sulfonamides using different acylating agents.

| Sulfonamide | Acylating Agent | Catalyst | Conditions | Product |

| Benzenesulfonamide | Acetic Anhydride | BiCl3 | Solvent-free, 80°C | N-acetylbenzenesulfonamide |

| 4-Methylbenzenesulfonamide | Propionic Anhydride | Bi(OTf)3 | Solvent-free, 80°C | N-propionyl-4-methylbenzenesulfonamide |

Halogenation and Other Substitutions

Introducing substituents onto the carbon framework of the pyrrolidine ring can significantly impact the molecule's properties.

Halogenation of the pyrrolidine ring can be achieved through various methods. Thermodynamic studies on pyrrolidinium-based ionic liquids suggest that the halogenation of the carbon atoms of the pyrrolidine ring is generally thermodynamically favorable, with fluorination being the most favorable, followed by chlorination and bromination. acs.org Radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN can be used to functionalize N-protected pyrrolidines. youtube.com The position of halogenation can be influenced by the presence of activating or directing groups.

Other Substitutions on the pyrrolidine ring can be introduced through various synthetic strategies. For instance, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been demonstrated, showcasing a method for C-H functionalization. thieme-connect.de Furthermore, cycloaddition reactions are a powerful tool for constructing substituted pyrrolidine rings. organic-chemistry.org

Stereochemical Control in Derivative Synthesis

When synthesizing derivatives of this compound that contain additional stereocenters, controlling the stereochemistry is of paramount importance, particularly for pharmaceutical applications. The synthesis of enantiomerically pure or diastereomerically enriched pyrrolidine derivatives can be achieved through several strategies.

One common approach is to start with a chiral precursor, such as L-proline or 4-hydroxy-L-proline, which already contains a defined stereocenter. nih.gov Functionalization of these chiral building blocks allows for the synthesis of optically pure pyrrolidine derivatives.

Asymmetric catalysis is another powerful tool for establishing stereocenters during the synthesis. For example, multicomponent reactions catalyzed by Lewis acids like TiCl4 can lead to the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov Similarly, 1,3-dipolar cycloadditions using chiral N-tert-butanesulfinylimines can produce densely substituted pyrrolidines with high diastereoselectivity. ua.eschemistryviews.org Transaminases have also been employed for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol. organic-chemistry.org

The following table provides examples of diastereoselective synthesis of pyrrolidines.

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature |

| Three-Component Reaction | Aldehyde, Amine, 1,1-Cyclopropanediester | Yb(OTf)3 | High diastereoselectivity for cis-2,5-substituted pyrrolidines |

| [3+2] Cycloaddition | Chiral N-tert-Butanesulfinylazadiene, Azomethine Ylide | Ag2CO3 | High diastereoselectivity, up to four stereocenters |

| Multicomponent Reaction | Phenyldihydrofuran, N-Tosyl Imino Ester, Silane | TiCl4 | Construction of up to three contiguous asymmetric centers |

Chemo- and Regioselective Transformations

The chemical structure of this compound incorporates two primary reactive sites: the tertiary amine within the pyrrolidine ring and the methyl ester group. The strategic manipulation of this molecule hinges on the ability to selectively target one of these functional groups while leaving the other intact. This control, known as chemoselectivity, is paramount for developing derivatives with tailored functionalities. Furthermore, reactions involving the pyrrolidine ring must consider regioselectivity, which is the control of reactivity at different positions on the ring.

The tertiary amine of the pyrrolidine moiety is nucleophilic and can undergo reactions such as alkylation to form quaternary ammonium salts. The ester group, on the other hand, is an electrophilic site susceptible to nucleophilic acyl substitution, enabling its conversion into carboxylic acids, amides, or hydrazides. The selection of reagents and reaction conditions dictates which of these transformations will preferentially occur.

Transformations at the Pyrrolidine Nitrogen: Quaternization

A key regioselective transformation targeting the pyrrolidine nitrogen is N-alkylation to form a quaternary ammonium salt. This reaction enhances the molecule's polarity and can introduce new functionalities. A notable example is the stereoselective methylation of related pyrrolidine butanoates to yield highly selective integrin inhibitors. nih.govresearchgate.net In these cases, the pyrrolidine nitrogen acts as a nucleophile, attacking an alkylating agent like methyl iodide. This transformation occurs without affecting the ester group, demonstrating high chemoselectivity. The quaternization of this compound would proceed similarly, yielding Methyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate iodide. alfa-chemistry.com

Table 1: Representative Conditions for N-Alkylation (Quaternization) of Pyrrolidine Derivatives

| Starting Material | Reagent | Solvent | Product | Outcome | Reference |

| Pyrrolidine-containing butanoate | Methyl Iodide | Acetonitrile | Quaternary ammonium betaine | Stereoselective methylation of the pyrrolidine nitrogen. | nih.gov |

| General Aryl-alkyl amines | Hexyl Iodide, Cs₂CO₃ | Acetonitrile | Secondary aryl-alkyl amine | N-alkylation followed by a depyridylation cascade. | nih.gov |

This table illustrates general conditions for N-alkylation on related amine structures, highlighting the types of reagents and solvents that can be employed to achieve selectivity at the nitrogen atom.

Transformations at the Ester Group: Hydrolysis and Amidation

Chemoselective transformations at the ester functional group are crucial for creating derivatives like carboxylic acids and amides. These reactions typically involve nucleophilic attack at the ester's carbonyl carbon.

Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 3-(pyrrolidin-1-yl)propanoic acid, under basic conditions, for instance, using sodium hydroxide in an alcoholic solvent. A parallel example is the hydrolysis of Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, which is efficiently converted to its carboxylic acid in high yield using sodium hydroxide in ethanol, without altering the quinolinone ring system. acs.org This demonstrates that the ester group can be selectively targeted even in the presence of other reactive moieties.

Amide Formation: The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, a process known as aminolysis. However, this often requires harsh conditions. A more common and chemoselective two-step approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). acs.org This method allows for the formation of a wide array of amides while preserving the integrity of the pyrrolidine ring. For example, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid has been successfully reacted with various amines, including pyrrolidine itself, in the presence of DCC and hydroxysuccinimide to yield the corresponding N-alkyl propanamides in good yields. acs.org

Another approach for direct amidation from the corresponding carboxylic acid involves the use of activating agents like titanium tetrachloride (TiCl₄) in pyridine (B92270), which facilitates the condensation of carboxylic acids and amines. nih.gov

Table 2: Chemoselective Transformations of the Ester Group in Analogous Compounds

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Sodium Hydroxide | Ethanol | 3-[2-oxoquinolin-1(2H)-yl]propanoic acid | 91% | acs.org |

| Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Hydrazine Hydrate | Ethanol | 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide | 85% | acs.org |

| 3-[2-oxoquinolin-1(2H)-yl]propanoic acid | Pyrrolidine, DCC, HSU | Not Specified | N-pyrrolidinyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 65% | acs.org |

| Benzoic Acid | Aniline, TiCl₄ | Pyridine | N-phenylbenzamide | Moderate to Excellent | nih.gov |

This table provides data from reactions on a structurally similar quinolinone derivative, illustrating the high yields and chemoselectivity achievable for ester hydrolysis and subsequent amidation.

Advanced Research Perspectives and Emerging Directions

Computational Chemistry and Molecular Modeling

Computational studies are set to provide an unprecedented level of insight into the molecular properties of Methyl 3-(pyrrolidin-1-yl)propanoate.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure and reactivity of this compound. researchgate.net Such studies can elucidate the distribution of electron density, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicating likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com The analysis of reactivity descriptors such as chemical hardness, softness, and electrophilicity can predict the molecule's behavior in various chemical reactions. nih.gov For instance, DFT calculations can help in understanding the regioselectivity and chemoselectivity in reactions involving the pyrrolidine (B122466) ring or the ester group. organic-chemistry.org These theoretical investigations are invaluable for designing new synthetic routes and for explaining experimentally observed outcomes. nih.gov

Table 1: Theoretical Reactivity Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |

| Chemical Hardness | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | Quantifies the ability of the molecule to accept electrons. |

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation". nih.gov Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them. nih.gov This understanding is critical as the three-dimensional shape of the molecule can significantly influence its biological activity and physical properties. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, including the flexibility of the pyrrolidine ring and the orientation of the propanoate side chain. mdpi.com In the context of medicinal chemistry, MD simulations can be used to study the interaction of this compound derivatives with biological targets, such as proteins, providing insights into binding modes and affinities. mdpi.com

Development of Next-Generation Synthetic Methodologies

The synthesis of pyrrolidine-containing compounds is a mature field, yet there is ongoing research into developing more efficient, stereoselective, and environmentally friendly methods. mdpi.comnih.gov For this compound and its derivatives, future synthetic strategies will likely focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of substituted pyrrolidine rings, which is often crucial for biological activity. mdpi.com

C-H Activation: Utilizing transition-metal catalyzed C-H activation to directly functionalize the pyrrolidine ring, reducing the need for pre-functionalized starting materials. organic-chemistry.org

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

Multicomponent Reactions: Designing novel multicomponent reactions that can assemble the core structure of complex pyrrolidine derivatives in a single step from simple precursors. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages |

|---|---|

| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers. mdpi.com |

| C-H Activation | Atom economy, step efficiency. organic-chemistry.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| Multicomponent Reactions | High efficiency, molecular diversity from simple building blocks. nih.gov |

Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govwikipedia.org Derivatives of this compound are being explored for a wide range of biological activities, including as antibacterial, antiviral, anticancer, and antidiabetic agents. frontiersin.orgresearchgate.net Future research will likely focus on:

Target Identification: Using chemical biology approaches to identify the specific protein targets of bioactive derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing libraries of related compounds to understand how structural modifications impact biological activity. nih.gov This can lead to the optimization of lead compounds with improved potency and selectivity.

Prodrug Strategies: Modifying the ester group of this compound to create prodrugs that can improve the pharmacokinetic properties of a parent drug.

Potential in Nanotechnology and Supramolecular Chemistry

The chemical structure of this compound lends itself to applications in materials science. In nanotechnology, pyrrolidine derivatives can be used to functionalize nanoparticles, imparting specific properties such as water solubility or biocompatibility. researchgate.net The pyrrolidine moiety can also act as a capping agent in the synthesis of metal nanoparticles, controlling their size and stability. researchgate.net

In supramolecular chemistry, the ability of pyrrolidine derivatives to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, can be exploited to construct self-assembling systems. acs.org These could include gels, liquid crystals, or other ordered structures with potential applications in areas like drug delivery and catalysis.

Future Prospects in High-Throughput Experimentation and Automated Synthesis

The increasing demand for new molecules in drug discovery and materials science is driving the development of high-throughput and automated methods. The synthesis of libraries of this compound derivatives can be significantly accelerated using automated synthesis platforms. nih.govresearchgate.net These systems can perform multiple reactions in parallel, often on a nanoscale, allowing for the rapid generation of a diverse set of compounds for screening. nih.govresearchgate.net This approach, combined with high-throughput screening for biological activity or desired material properties, represents a paradigm shift in the discovery process, enabling faster identification of promising new chemical entities. nih.gov

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-(pyrrolidin-1-yl)propanoate in laboratory settings?

A common approach involves refluxing precursor compounds (e.g., pyrrolidine derivatives) with esterifying agents in aprotic solvents like xylene or toluene. For example, a similar synthesis of pyrrolidine-containing esters uses chloranil as an oxidizing agent under reflux for 24–30 hours, followed by purification via recrystallization from methanol . Key steps include:

- Solvent selection (xylene for high-temperature stability)

- Catalyst/oxidizer optimization (e.g., chloranil for dehydrogenation)

- Post-reaction workup (alkaline washing to remove acidic byproducts)

- Recrystallization for purity enhancement.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Combined spectroscopic and chromatographic methods are critical:

- NMR spectroscopy (¹H/¹³C) to confirm the ester linkage and pyrrolidine ring integrity.

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.

- Gas chromatography-mass spectrometry (GC-MS) for purity assessment, as demonstrated in the identification of methyl propanoate derivatives in complex matrices .

- HPLC with UV detection for quantifying impurities, referencing protocols for structurally related pharmaceutical intermediates .

Q. What are the critical considerations for ensuring the stability of this compound during storage and handling?

- Storage conditions : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

- Handling precautions : Use desiccants to mitigate moisture absorption, which can degrade ester groups.

- Safety protocols : Wear PPE (gloves, goggles) and avoid contact with skin, as recommended for structurally similar nitriles and amines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Solvent selection : High-boiling solvents (e.g., xylene) for prolonged reflux without decomposition .

- Catalyst screening : Evaluate alternatives to chloranil (e.g., Pd/C or enzyme-mediated catalysis) to reduce side reactions.

- Temperature control : Use microwave-assisted synthesis to accelerate reaction kinetics while maintaining selectivity.

- In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time.

Q. What strategies are recommended for resolving contradictory spectroscopic data during the structural elucidation of pyrrolidine-containing esters?

- Multi-technique validation : Cross-validate NMR data with 2D experiments (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations).

- X-ray crystallography : For unambiguous confirmation, if crystalline derivatives can be obtained.

- Isotopic labeling : Use deuterated analogs to distinguish overlapping signals in complex spectra, as applied in studies of related pyridine derivatives .

Q. How can computational chemistry approaches predict the reactivity and physicochemical properties of this compound?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess stability and reactivity.

- Solubility modeling : Use COSMO-RS or group contribution methods to optimize solvent systems for synthesis or formulation, leveraging PubChem-derived data for parameterization .

Q. What experimental designs are effective for studying the degradation pathways of this compound under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to extreme pH (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–80°C), then analyze degradation products via LC-MS .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

- Mechanistic probes : Introduce radical scavengers or isotopically labeled water to identify hydrolysis vs. oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.